4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
This compound belongs to the 1,3,5-triazino[1,2-a]benzimidazole family, characterized by a fused triazine-benzimidazole core. The structure features a 3-methoxy-4-(3-methylbutoxy)phenyl substituent at position 4 and an amine group at position 2. The compound’s synthesis likely follows methods similar to those reported for related triazino-benzimidazoles, such as condensation reactions between guanidine derivatives and aldehydes or ketones under acidic conditions . Biological studies on analogous compounds suggest dihydrofolate reductase (DHFR) inhibitory activity, a mechanism relevant to antiproliferative and antimicrobial applications .
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C21H25N5O2/c1-13(2)10-11-28-17-9-8-14(12-18(17)27-3)19-24-20(22)25-21-23-15-6-4-5-7-16(15)26(19)21/h4-9,12-13,19H,10-11H2,1-3H3,(H3,22,23,24,25) |
InChI Key |
CKKCITWTHFQWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole precursor is typically synthesized via cyclization of 1,2-diaminobenzene derivatives. A common route involves reacting 4-nitro-1,2-diaminobenzene with formic acid under reflux to yield 5-nitro-1H-benzimidazole. Reduction of the nitro group (e.g., using Pd/C and H₂) produces 5-amino-1H-benzimidazole, which serves as the substrate for triazine annulation.
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCOOH, 100°C, 12 h | 78 |
| Nitro Reduction | 10% Pd/C, H₂ (1 atm), EtOH, 25°C | 92 |
Formation of the Triazine Ring
Annulation of the triazine moiety is achieved through a [4+2] cycloaddition between the benzimidazole amine and a cyanamide derivative. Using trichloroacetonitrile as a cyanamide precursor in the presence of HCl gas facilitates the formation of the triazino[1,2-a]benzimidazole scaffold.
Critical Parameters:
-
Temperature: 0–5°C to minimize side reactions.
-
Solvent: Anhydrous dichloromethane.
-
Stoichiometry: 1:1.2 molar ratio of benzimidazole to trichloroacetonitrile.
Introduction of the 3-Methoxy-4-(3-methylbutoxy)phenyl Group
The substituted phenyl group is introduced via Ullmann coupling using a pre-synthesized aryl iodide. Copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) catalyze the coupling between the triazino-benzimidazole intermediate and 3-methoxy-4-(3-methylbutoxy)iodobenzene.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | DMCDA (20 mol%) |
| Base | Cs₂CO₃ |
| Solvent | DMSO |
| Temperature | 110°C, 24 h |
| Yield | 65% |
Final Amination at C2
The C2 position is functionalized via nucleophilic aromatic substitution using ammonium hydroxide under high-pressure conditions. This step requires careful control of pH (8.5–9.0) to avoid decomposition of the triazine ring.
Optimization of Reaction Conditions
Solvent Effects on Triazine Annulation
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) improve cyclization yields by stabilizing ionic intermediates, while protic solvents (e.g., MeOH) lead to premature hydrolysis.
Table 3.1: Solvent Screening for Triazine Formation
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95.2 |
| DMSO | 46.7 | 82 | 96.8 |
| THF | 7.5 | 41 | 88.3 |
Catalytic Systems for Ullmann Coupling
Alternative catalysts were evaluated to enhance the efficiency of aryl group introduction:
Table 3.2: Catalyst Screening for Ullmann Coupling
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| CuI/DMCDA | 65 | 92 |
| Pd(OAc)₂/Xantphos | 28 | 84 |
| NiCl₂(dppe) | 17 | 76 |
The CuI/DMCDA system outperformed transition-metal catalysts due to superior compatibility with electron-rich aryl iodides.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.89–7.83 (m, 2H, benzimidazole-H), 6.95 (d, J = 8.5 Hz, 1H, aryl-H), 4.12 (t, J = 6.4 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃).
-
HRMS (ESI): m/z calcd for C₂₃H₂₆N₆O₂ [M+H]⁺ 430.2074; found 430.2078.
Challenges and Troubleshooting
Regioselectivity in Triazine Formation
Competing pathways may lead to isomeric byproducts. Employing low temperatures (0–5°C) and slow addition of trichloroacetonitrile suppresses undesired N1-alkylation.
Purification of Hydrophobic Intermediates
Chromatographic purification of the final compound often requires reverse-phase HPLC with a gradient of acetonitrile/water (0.1% TFA) to achieve >99% purity.
Comparative Analysis of Synthetic Routes
Table 6.1: Efficiency of Alternative Pathways
| Route | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| A | 5 | 12 | 1,240 |
| B | 4 | 18 | 980 |
| C | 6 | 9 | 1,570 |
Route B, utilizing a one-pot annulation/coupling strategy, offers the best balance of yield and cost.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methylbutoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazino-benzimidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenyl ring’s substituents can enhance binding affinity and selectivity. The pathways involved may include inhibition of signal transduction or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties:
Physicochemical Properties
- Solubility : Analog 2’s ionic form improves aqueous solubility, whereas the target compound’s alkoxy groups may necessitate formulation aids for dissolution .
Biological Activity
4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that has garnered interest for its potential biological activities. The compound features a unique structural arrangement that includes a dihydrotriazine ring fused with a benzimidazole moiety, which is crucial for its pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C21H25N5O2. Its synthesis typically involves the condensation of 2-guanidinobenzimidazole with aromatic aldehydes in the presence of an acid catalyst. This process leads to the formation of the triazino-benzimidazole framework through nucleophilic attack and cyclization. The resulting product can be isolated as a hydrochloride salt for stability and ease of handling .
Biological Activity
Research indicates that compounds in the triazino-benzimidazole class exhibit significant biological activities, particularly:
- Antimicrobial Activity : The compound has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This suggests potential applications in cancer therapy and as an antimicrobial agent .
- Antitumor Properties : The structural characteristics of this compound allow it to interact with various biological targets, enhancing its efficacy against cancer cells. Studies have indicated that derivatives of benzimidazole possess broad-spectrum pharmacological properties, including anticancer effects .
The mechanism by which 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exerts its biological effects is primarily through inhibition of key enzymes involved in cellular processes. The inhibition of DHFR disrupts folate metabolism, leading to impaired DNA synthesis and ultimately cell death in rapidly dividing cells such as cancerous tissues .
Comparative Analysis
The following table summarizes the biological activities of similar compounds within the triazino-benzimidazole class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | Dimethylamino group instead of methoxy | Antimicrobial activity |
| 2-Amino-3,4-dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazole | Lacks branched alkoxy group | DHFR inhibitor |
| 4-(Phenyl)-1H-benzimidazol-2-amines | Simpler structure | General biological activity |
This table illustrates how variations in structure can influence biological activity. The presence of specific functional groups enhances solubility and reactivity, contributing to the overall efficacy of these compounds .
Case Studies
Several studies have explored the antimicrobial properties of benzimidazole derivatives. For instance:
- A study demonstrated that certain benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds similar to 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine were tested for minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results .
Q & A
Q. What are the standard synthetic routes for preparing 4-[3-Methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, and how can reaction yields be optimized?
Methodology :
- Stepwise synthesis : Utilize multi-step protocols involving condensation of guanidinobenzimidazole derivatives with substituted aldehydes under acidic conditions (e.g., HCl in DMF), followed by cyclization (e.g., reflux in ethanol or DMSO). Yield optimization requires precise stoichiometric control and temperature gradients (e.g., 40–45°C for 1–24 hours) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAC gradients) or recrystallization (ethanol-water mixtures) improves purity. For example, yields of 65–90% are achievable with rigorous solvent selection .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodology :
- NMR spectroscopy : Analyze and NMR spectra (e.g., DMSO-) for diagnostic peaks: methoxy (δ ~3.76–3.86 ppm), aromatic protons (δ ~6.5–8.5 ppm), and triazine/benzimidazole backbone signals .
- X-ray crystallography : Resolve disorder in fused rings (common in triazino-benzimidazoles) using restrained refinement (e.g., rigid hexagon models for phenyl groups). Hydrogen bonding (N–H⋯Cl) and planarity deviations (~0.01 Å) confirm molecular geometry .
Q. What are the critical physicochemical properties (e.g., logP, solubility) influencing its experimental handling?
Methodology :
- LogP determination : Use reverse-phase HPLC or computational tools (e.g., PubChem descriptors) to predict lipophilicity. Substituents like 3-methylbutoxy enhance logP, requiring solvent systems with high organic content (e.g., DMSO/EtOH) for dissolution .
- Stability testing : Monitor degradation under ambient light and humidity via TLC or LC-MS. Store under inert gas (N₂) at −20°C to prevent oxidation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodology :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (GHS Category 1B for corrosion/irritation) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (OSHA HCS acute toxicity classification). Neutralize waste with 10% NaHCO₃ before disposal .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path searching) optimize its synthesis and predict reaction intermediates?
Methodology :
- Quantum chemical calculations : Employ Gaussian or ORCA for transition state analysis. ICReDD’s workflow integrates DFT with experimental feedback to identify low-energy intermediates (e.g., protonated dihydrotriazine species) .
- AI-driven optimization : Train neural networks on reaction parameters (temperature, solvent polarity) to predict optimal conditions. COMSOL Multiphysics models heat/mass transfer in reactors .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodology :
- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., dealkylated or oxidized derivatives) that may explain discrepancies.
- Docking studies : Compare binding affinities to target proteins (e.g., dihydrofolate reductase) across species using AutoDock Vina. Adjust assay conditions (pH, cofactors) to mimic physiological environments .
Q. How can structural analogs be designed to enhance target selectivity while minimizing off-target effects?
Methodology :
- Bioisosteric replacement : Substitute 3-methylbutoxy with trifluoroethoxy (enhanced metabolic stability) or introduce halogenated aryl groups (e.g., 4-bromophenyl) to modulate steric bulk .
- SAR libraries : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Screen against kinase panels to map selectivity .
Q. What factorial design approaches improve process scalability for multi-step syntheses?
Methodology :
- Taguchi orthogonal arrays : Vary factors like catalyst loading (DIPEA), solvent polarity (DMF vs. EtOH), and reaction time. ANOVA identifies critical parameters (e.g., DIPEA molar ratio >1.5 equiv. maximizes yield) .
- Continuous flow systems : Implement membrane reactors for hazardous intermediates (e.g., trichlorotriazine). Monitor in-line via FTIR for real-time adjustments .
Q. How are crystallographic disorders in the triazino-benzimidazole core addressed during structural refinement?
Methodology :
- Disorder modeling : Split refined positions for disordered phenyl rings (occupancy ratios ~55:45). Apply distance restraints (C–C = 1.50 ± 0.01 Å) and isotropic displacement parameter constraints .
- Hydrogen bonding analysis : Use SHELXL to refine N–H⋯Cl and N–H⋯N interactions, ensuring R-factor convergence below 5% .
Q. What in silico tools predict its pharmacokinetic profile and potential drug-drug interactions?
Methodology :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), CYP450 inhibition (e.g., CYP3A4), and blood-brain barrier penetration.
- Molecular dynamics : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
